{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol
Brand Name: Vulcanchem
CAS No.: 853752-68-8
VCID: VC0368316
InChI: InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3
SMILES: CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
Molecular Formula: C17H17ClN2O2
Molecular Weight: 316.8g/mol

{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol

CAS No.: 853752-68-8

Main Products

VCID: VC0368316

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.8g/mol

{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol - 853752-68-8

CAS No. 853752-68-8
Product Name {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol
Molecular Formula C17H17ClN2O2
Molecular Weight 316.8g/mol
IUPAC Name [1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3
Standard InChIKey AGZPBWUQPZQLDD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
Canonical SMILES CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl
PubChem Compound 3161928
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator